Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride
Description
Benzyl (4-aminobutyl)carbamate hydrochloride (CAS 18807-73-3) is a carbamate-protected diamine derivative with the molecular formula C₁₂H₁₈N₂O₂·HCl and a molecular weight of 258.74 g/mol . It is commonly used as a synthetic intermediate in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors, where it serves as a precursor for generating ligands with enhanced biological activity . The compound features a benzyloxycarbonyl (Cbz) protecting group on a 4-aminobutyl chain, which enables selective deprotection during multi-step synthesis. Its purity typically exceeds 97% , and it is commercially available for research purposes in quantities ranging from 1g to 25g .
Properties
Molecular Formula |
C13H21ClN2O2 |
|---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
benzyl N-(4-aminobutyl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-15(10-6-5-9-14)13(16)17-11-12-7-3-2-4-8-12;/h2-4,7-8H,5-6,9-11,14H2,1H3;1H |
InChI Key |
PEGYRMZIOSKURU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCN)C(=O)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride has the molecular formula C₁₃H₂₁ClN₂O₂ and a molar mass of 272.77 g/mol . The compound features a carbamate group (-O-C(=O)-N-) where the nitrogen is substituted with a methyl group and a 4-aminobutyl chain. The hydrochloride salt enhances stability and solubility, with a melting point of 192–196°C . Its synthesis necessitates precise control over amine protection and alkylation steps.
Synthetic Pathways for this compound
Stepwise Protection and Alkylation of 1,4-Diaminobutane
The most viable route involves selective protection and methylation of 1,4-diaminobutane (putrescine), followed by carbamate formation:
Protection of Primary Amine :
- React 1,4-diaminobutane with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃, 0–5°C) to yield N-Cbz-1,4-diaminobutane . This step selectively protects one primary amine while leaving the other free.
- Reaction:
$$
\text{H}2\text{N-(CH}2\text{)}4\text{-NH}2 + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{Cbz-NH-(CH}2\text{)}4\text{-NH}_2 + \text{HCl}
$$
Methylation of Secondary Amine :
- Treat N-Cbz-1,4-diaminobutane with methyl iodide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 25°C. This substitutes the free amine with a methyl group, forming N-Cbz-1,4-(methylamino)butane .
- Reaction:
$$
\text{Cbz-NH-(CH}2\text{)}4\text{-NH}2 + \text{CH}3\text{I} \xrightarrow{\text{Base}} \text{Cbz-NH-(CH}2\text{)}4\text{-NHCH}_3 + \text{KI}
$$
Hydrochloride Salt Formation :
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cbz-Cl, NaHCO₃, 0°C | 85% | |
| 2 | CH₃I, K₂CO₃, DMF | 78% |
Alternative Route via Methyl Isocyanate Intermediate
A patent describing N-methyl carbamate synthesis (CN85109417A) outlines a three-step process adaptable to this compound:
Diphenyl Carbonate and Methylamine Reaction :
- React diphenyl carbonate with methylamine to form phenyl-N-methyl urethane at 20–80°C.
- Reaction:
$$
\text{(PhO)}2\text{CO} + \text{CH}3\text{NH}2 \rightarrow \text{PhO-C(=O)-NHCH}3 + \text{PhOH}
$$
Thermolysis to Methyl Isocyanate :
Carbamate Formation with 4-Aminobutanol Derivative :
- Condense methyl isocyanate with 4-(benzyloxycarbonylamino)butanol in acetonitrile at 0–50°C. Subsequent HCl treatment yields the hydrochloride salt.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
Stepwise Protection (Section 2.1) :
Methyl Isocyanate Route (Section 2.2) :
Characterization and Quality Control
Spectroscopic Data :
Purity Assessment :
Industrial Applications and Modifications
The compound’s primary use lies in peptide synthesis , where the Cbz group protects amines during coupling reactions. Recent patents (e.g., WO2009088729A1) highlight its utility in synthesizing N-substituted hydroxypyrimidinones , though adaptations for carbamates require substituting phenolic intermediates with benzyl alcohol derivatives.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride is a chemical compound primarily used in pharmaceutical research and development due to its carbamate functional group, which contributes to its biological activity and potential therapeutic applications. The molecular weight of this compound is approximately 258.74 g/mol.
Scientific Research Applications
This compound is used in scientific research across various disciplines:
- Chemistry As a building block for synthesizing complex organic molecules.
- Biology Studying enzyme inhibitors and receptor ligands.
- Medicine As a potential therapeutic agent for various diseases.
- Industry Producing specialty chemicals and pharmaceuticals.
Potential modifications
Reactions are performed to modify the compound to enhance its biological properties or synthesize derivatives with improved efficacy.
Major Products Formed:
- Oxidation: Formation of corresponding carboxylic acids or ketones.
- Reduction: Formation of primary amines or alcohols.
- Substitution: Formation of substituted carbamates.
Pharmacological interactions
Interaction studies involving this compound have revealed various pharmacological interactions that are crucial for understanding its therapeutic potential and safety profile when used with other medications.
Use as a building block
This compound is utilized as a building block in the synthesis of complex organic molecules.
WDR5 Protein-Protein Interaction Inhibitor
Fragment screening for a protein-protein interaction inhibitor to WDR5 has shown that compounds with hydrophobic phenyl or benzyl moieties markedly improved affinity . A carbamate analog maintained the high ligand efficiency of the original fragment hit. The addition of an aromatic moiety further improved binding, picking up interactions to F149 and Y191 .
Mechanism of Action
The mechanism of action of Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also act as a ligand for receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Properties:
- Synonyms: N-Cbz-1,4-diaminobutane hydrochloride, N-(4-Aminobutyl)carbamic acid benzyl ester hydrochloride .
- Hazard Profile : Classified with warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
Comparison with Similar Compounds
The structural and functional attributes of benzyl (4-aminobutyl)carbamate hydrochloride are compared below with analogous carbamate-protected amines. Differences in alkyl chain length, substituents, and ring systems influence their reactivity, solubility, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Chain Length and Reactivity: The 4-aminobutyl chain in the target compound balances flexibility and steric hindrance, making it ideal for HDAC ligand synthesis . In contrast, the shorter 2-aminoethyl chain in Benzyl (2-aminoethyl)methylcarbamate HCl introduces greater steric constraints, altering binding affinity in drug-receptor interactions .
Ring Systems vs. Linear Chains :
- Piperidine-containing analogs (e.g., Benzyl methyl(piperidin-4-yl)carbamate HCl ) exhibit enhanced rigidity, which may improve metabolic stability in CNS-targeting drugs .
Protecting Group Variations :
- While the benzyl group is common, tert-butyl carbamates (e.g., intermediates in ) offer orthogonal deprotection strategies but require harsher acidic conditions .
Safety Profiles :
- The target compound’s hazards (H302, H315) align with typical carbamate derivatives, but piperidine-based analogs may pose additional risks due to tertiary amine reactivity .
Q & A
Q. What are the recommended synthetic routes for Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via a carbamate coupling reaction. A validated approach involves reacting 1,4-diaminobutane with benzyl chloroformate in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). Key steps include:
Amine Protection : Protect the primary amine of 1,4-diaminobutane using benzyl chloroformate under anhydrous conditions (e.g., dichloromethane, 0–5°C).
Methylation : Introduce the methyl group to the secondary amine using methyl iodide in the presence of a base like triethylamine.
Hydrochloride Salt Formation : Treat the free base with HCl gas in ethanol to precipitate the hydrochloride salt.
Q. Optimization Tips :
- Use a 1.2:1 molar ratio of benzyl chloroformate to diaminobutane to minimize side reactions.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify intermediates via flash chromatography (≥95% purity) .
Table 1 : Key Reaction Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Protection | Benzyl chloroformate, CDI | 0–5°C | 4 hr | 75–80% |
| Methylation | Methyl iodide, Et₃N | RT | 12 hr | 65–70% |
| Salt Formation | HCl gas, ethanol | RT | 1 hr | >90% |
Q. How is the purity of this compound determined, and what analytical methods are recommended?
Methodological Answer : Purity is assessed using HPLC with a C18 reversed-phase column (e.g., Purospher® STAR RP-18) and UV detection at 254 nm.
- Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30, v/v).
- Flow Rate : 1.0 mL/min.
- Retention Time : ~8.2 min.
Q. Supplementary Methods :
Q. What storage conditions are critical for maintaining the stability of this compound?
Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under anhydrous conditions.
Q. How is the compound characterized using spectroscopic techniques?
Methodological Answer :
- Mass Spectrometry (MS) : ESI-MS (m/z 259.1 [M+H]⁺ for free base; exact mass 258.1106 ).
- FT-IR : Carbamate C=O stretch at ~1700 cm⁻¹; NH bend at 1600 cm⁻¹.
- Elemental Analysis : Match calculated (C: 55.69%, H: 7.01%, N: 10.82%) vs. observed values .
Advanced Research Questions
Q. What degradation pathways occur under acidic/basic conditions, and how are degradation products identified?
Methodological Answer :
- Acidic Hydrolysis (0.1 M HCl, 60°C): Cleavage of the carbamate group to release CO₂ and 4-(methylamino)butan-1-amine.
- Basic Hydrolysis (0.1 M NaOH, 60°C): Forms benzyl alcohol and a urea derivative.
- Analytical Tools : Use LC-MS/MS (QTOF) to identify degradation products (e.g., m/z 105.07 for benzyl alcohol) .
Q. How can method sensitivity be improved for trace-level quantification in biological matrices?
Methodological Answer : Develop a UPLC-MS/MS method with the following parameters:
Q. What safety precautions are required due to the compound’s toxicity profile?
Methodological Answer :
Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacokinetic studies?
Methodological Answer :
Q. What strategies resolve contradictions in reported reactivity with carbonyl-containing compounds?
Methodological Answer : Discrepancies in acylation reactions may arise from competing carbamate vs. amine reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
